2-Chloro-6-(2-Thienylmethoxy)Pyridine
Description
2-Chloro-6-(2-thienylmethoxy)pyridine is a heterocyclic organic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 2-thienylmethoxy group at position 5. This structure combines aromatic pyridine with a sulfur-containing thiophene moiety, making it valuable in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C10H8ClNOS |
|---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
2-chloro-6-(thiophen-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C10H8ClNOS/c11-9-4-1-5-10(12-9)13-7-8-3-2-6-14-8/h1-6H,7H2 |
InChI Key |
HJMUEQUXIPWFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Structural Analysis :
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (in 2-Chloro-6-(trifluoromethyl)pyridine) is strongly electron-withdrawing, enhancing electrophilic reactivity. This makes it suitable for cross-coupling reactions in pharmaceutical intermediates . The methoxy group (in 2-Chloro-6-methoxypyridine) is electron-donating, stabilizing the pyridine ring and directing substitution reactions to specific positions .
- Steric and Solubility Effects :
Physicochemical Properties
A comparative analysis of physical properties (where available):
Key Observations :
- 2-Chloro-6-(trifluoromethyl)pyridine has well-documented industrial relevance due to its stability (purity ≥99%) and moderate boiling point, facilitating its use in large-scale synthesis .
- The thienylmethoxy variant likely has a higher molecular weight and lower vapor pressure than methoxy or trifluoromethyl analogs, influencing its handling and storage requirements.
Implications for this compound :
- The presence of a thiophene ring may alter metabolic pathways compared to chlorinated analogs like nitrapyrin. Thiophene-containing compounds often undergo cytochrome P450-mediated oxidation, which could influence toxicity profiles .
- Unlike nitrapyrin, which has established occupational limits, the thienylmethoxy derivative’s safety data remains speculative without direct studies.
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